molecular formula C10H13NO2 B3302578 3-(4-Methoxyphenyl)azetidin-3-ol CAS No. 917899-26-4

3-(4-Methoxyphenyl)azetidin-3-ol

Cat. No.: B3302578
CAS No.: 917899-26-4
M. Wt: 179.22 g/mol
InChI Key: ZDFQMXLENOVNIT-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)azetidin-3-ol is a β-lactam-derived compound featuring an azetidine (four-membered nitrogen-containing ring) core substituted with a 4-methoxyphenyl group at the 3-position and a hydroxyl group.

Properties

IUPAC Name

3-(4-methoxyphenyl)azetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-13-9-4-2-8(3-5-9)10(12)6-11-7-10/h2-5,11-12H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFQMXLENOVNIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CNC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677158
Record name 3-(4-Methoxyphenyl)azetidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917899-26-4
Record name 3-(4-Methoxyphenyl)azetidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)azetidin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxyphenylacetonitrile with ethyl chloroformate to form an intermediate, which is then cyclized using a base such as sodium hydride to yield the desired azetidine compound . Another approach involves the use of Brønsted acid catalysis to activate the tertiary benzylic alcohols of the four-membered rings, followed by reaction with simple alcohols to form the ethers while maintaining the azetidine ring intact .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)azetidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the azetidine ring to more stable amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and sulfonates can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-methoxybenzaldehyde, while reduction can produce 3-(4-methoxyphenyl)azetidine.

Scientific Research Applications

Chemical Synthesis Applications

1. Building Block in Organic Synthesis
3-(4-Methoxyphenyl)azetidin-3-ol serves as an essential precursor in the synthesis of more complex organic molecules. Its azetidine ring structure allows for the introduction of various substituents, facilitating the creation of diverse chemical entities that can be tailored for specific biological activities .

2. Synthesis of Anticancer Agents
Research has demonstrated that derivatives of this compound exhibit promising anticancer properties. For instance, a series of azetidine analogues were synthesized and evaluated for their anticancer activity against multiple human cancer cell lines, showing significant efficacy .

Compound Cell Line IC50 (µM)
Azetidine AHeLa0.41
Azetidine BMDA-MB-2310.42
Azetidine CACHN0.45

Biological Applications

1. Enzyme Mechanism Studies
The compound is utilized in biological research to study enzyme mechanisms and protein-ligand interactions. Its ability to interact with various biological targets makes it a valuable tool for understanding complex biochemical pathways .

2. Antibacterial Activity
Research has indicated that azetidinone derivatives possess notable antibacterial properties. A study on azetidinone-Schiff base hybrids revealed significant antibacterial activity against several bacterial strains, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Industrial Applications

1. Advanced Materials Production
Due to its unique chemical properties, this compound is also explored in the production of advanced materials such as polymers and coatings. Its stability and reactivity make it suitable for creating materials with enhanced performance characteristics .

Case Studies

Case Study 1: Anticancer Activity
A comprehensive study synthesized a range of azetidine derivatives based on this compound. The derivatives were screened against various cancer cell lines, revealing several compounds with IC50 values below 0.5 µM, indicating strong potential as anticancer agents .

Case Study 2: Antibacterial Properties
In another investigation, azetidinone derivatives were tested for their antibacterial efficacy against nine different strains of bacteria. The results showed that certain compounds exhibited remarkable activity, demonstrating the potential for clinical applications in treating bacterial infections .

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)azetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The high ring strain of the azetidine ring makes it reactive, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogs of 3-(4-Methoxyphenyl)azetidin-3-ol, highlighting substituent variations and their impact:

Compound Name Substituents/R-Groups Molecular Weight Solubility Key Applications/Notes Reference
This compound 4-Methoxyphenyl, -OH ~179.2* Not explicitly reported Intermediate in chiral synthesis
3-(4-Fluorophenyl)azetidin-3-ol 4-Fluorophenyl, -OH 281.2 Slight in DMSO, methanol, chloroform Research chemical (biological studies)
1-(Diphenylmethyl)-3-(4-methoxyphenyl)azetidin-3-ol 4-Methoxyphenyl, diphenylmethyl, -OH 345.43 Not reported Structural complexity for pharmacokinetic studies
4-(Methoxymethyl)-1-(4-methoxyphenyl)-3,3-dimethylazetidin-2-one 4-Methoxyphenyl, methoxymethyl, dimethyl 261.3* Not reported Optimized for selectivity in inhibitor design
(3R,4S)-1-(4-Methoxyphenyl)-2-oxo-4-(3-vinylphenyl)azetidin-3-yl acetate 4-Methoxyphenyl, vinylphenyl, acetyloxy 337.37 Crystallizes in hexane/DCM Key intermediate in tubulin-targeting agents

*Calculated based on molecular formula.

Key Observations:
  • Chiral Centers: The (3R,4S)-configured derivative in highlights the role of stereochemistry in biological activity, particularly in tubulin-binding applications.

Structure-Activity Relationship (SAR) Trends

  • Phenyl Substitution: 4-Methoxy vs. Steric Effects: Bulky substituents (e.g., diphenylmethyl in ) reduce conformational flexibility but may improve selectivity.
  • Introduction of acetyloxy groups () improves lipophilicity, aiding membrane penetration.

Biological Activity

3-(4-Methoxyphenyl)azetidin-3-ol is a compound of significant interest in medicinal chemistry, particularly due to its biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and related case studies.

Structure and Properties

The molecular structure of this compound features an azetidine ring substituted with a 4-methoxyphenyl group. The methoxy group (–OCH₃) enhances the electron density on the aromatic ring, which may influence its reactivity and interactions with biological targets. The hydroxyl group (–OH) on the azetidine ring can participate in hydrogen bonding, potentially affecting the compound's interaction with enzymes or receptors.

GABA Uptake Inhibition

One of the primary biological activities attributed to this compound is its role as an inhibitor of gamma-aminobutyric acid (GABA) uptake. Research indicates that this compound can modulate neurotransmitter levels by competing with GABA for binding sites on transporters. This action has implications for treating various neurological disorders, including anxiety and epilepsy.

Anticancer Activity

Recent studies have shown that derivatives of azetidine compounds, including this compound, exhibit antiproliferative effects against cancer cell lines. For instance, compounds structurally related to this compound have demonstrated significant activity against MCF-7 human breast cancer cells, with IC₅₀ values indicating potent cytotoxicity at low concentrations . The mechanism of action appears to involve the inhibition of tubulin polymerization and induction of apoptosis in cancer cells .

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

  • Formation of the Azetidine Ring : The initial step involves creating the azetidine structure through cyclization reactions.
  • Substitution Reactions : The introduction of the methoxyphenyl group is achieved via electrophilic aromatic substitution or coupling reactions.
  • Purification : The final product is purified using chromatographic techniques to ensure high purity for biological testing.

Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Study on GABA Uptake Inhibition

A study investigating the GABA uptake inhibitory properties of various azetidine derivatives found that this compound exhibited promising activity. In vitro assays showed a significant reduction in GABA uptake in neuronal cultures treated with this compound compared to controls. This suggests its potential as a therapeutic agent for conditions characterized by dysregulated GABAergic signaling.

Anticancer Efficacy in MCF-7 Cells

In another study focused on anticancer activity, derivatives similar to this compound were tested against MCF-7 cells. These compounds displayed IC₅₀ values ranging from 0.075 µM to 0.620 µM, indicating strong antiproliferative effects. Mechanistic studies revealed that these compounds inhibited tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Comparative Analysis with Related Compounds

To further understand the unique properties of this compound, we can compare it with other structurally similar compounds:

Compound NameStructureUnique Features
3-(3-Methoxyphenyl)azetidin-3-olStructure not shownDifferent positioning of methoxy group affects activity
4-(4-Fluorophenyl)azetidin-3-olStructure not shownFluorine substitution may enhance lipophilicity
3-(2-Methoxyphenyl)azetidin-3-olStructure not shownPositioning of methoxy alters electronic properties

The specific placement of the methoxy group at the para position relative to the azetidine nitrogen is crucial as it may affect reactivity and biological interactions differently compared to other positional isomers.

Q & A

Q. What are the common synthetic routes for 3-(4-Methoxyphenyl)azetidin-3-ol, and how are reaction conditions optimized?

The synthesis typically involves cyclization reactions of appropriately substituted precursors. For example:

  • Cyclization of β-amino alcohols : Reacting 4-methoxyphenyl-substituted β-amino alcohols with carbonyl compounds under acidic or basic conditions .
  • Ring-closing strategies : Utilizing reagents like Burgess reagent or Mitsunobu conditions to form the azetidine ring .

Q. Optimization factors :

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates by stabilizing intermediates .
  • Temperature control : Low temperatures (0–5°C) minimize side reactions during cyclization .
  • Catalyst use : Lewis acids (e.g., BF₃·OEt₂) improve yields in stereoselective syntheses .

Q. How is the stereochemistry of this compound resolved, and what techniques validate its configuration?

Stereochemical analysis is critical due to its impact on biological activity:

  • X-ray crystallography : Provides unambiguous confirmation of absolute configuration. SHELX programs are widely used for refinement .
  • NMR spectroscopy : NOESY or ROESY experiments detect spatial proximity of protons to infer ring puckering and substituent orientation .
  • Chiral chromatography : Separates enantiomers using columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases .

Q. What methodologies are employed to determine the physicochemical properties (e.g., solubility, lipophilicity) of this compound?

  • LogP measurement : Reverse-phase HPLC (C18 column) with isocratic elution (e.g., methanol:water = 70:30) quantifies lipophilicity .
  • Solubility profiling : Shake-flask method in buffers (pH 1.2–7.4) with UV-Vis spectrophotometry .
  • Thermal analysis : DSC/TGA evaluates melting points and thermal stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound derivatives?

Key steps :

  • Derivatization : Introduce substituents (e.g., halogens, alkyl groups) at the azetidine nitrogen or methoxyphenyl ring .
  • Biological assays : Test derivatives against target enzymes/receptors (e.g., kinases, GPCRs) using fluorescence polarization or SPR .
  • Computational modeling : Dock compounds into target binding pockets (AutoDock Vina) to predict binding affinities .

Example : Replacing the methoxy group with trifluoromethyl (CF₃) increases lipophilicity and alters target selectivity .

Q. What experimental strategies address contradictions in reported biological activities of azetidin-3-ol derivatives?

  • Reproducibility checks : Validate assay conditions (e.g., buffer pH, incubation time) across labs .
  • Off-target profiling : Use broad-panel screening (e.g., Eurofins Cerep Panels) to identify non-specific interactions .
  • Meta-analysis : Compare datasets from multiple studies to identify trends (e.g., correlation between substituent electronegativity and activity) .

Q. How do fluorinated analogs of this compound modify its reactivity and pharmacokinetic profile?

  • Enhanced metabolic stability : Trifluoromethyl groups reduce CYP450-mediated oxidation .
  • Reactivity shifts : Fluorine’s electronegativity directs electrophilic substitution to specific ring positions .
  • Solubility trade-offs : Fluorination increases lipophilicity but may require prodrug strategies for aqueous delivery .

Q. What mechanistic approaches elucidate the compound’s interaction with biological targets (e.g., enzymes, receptors)?

  • Kinetic studies : Measure inhibition constants (Kᵢ) via Lineweaver-Burk plots for enzyme targets .
  • Photoaffinity labeling : Incorporate photoactivatable groups (e.g., diazirines) to crosslink and identify binding sites .
  • Cryo-EM/X-ray co-crystallography : Resolve high-resolution structures of compound-target complexes .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.